A Technical Guide to 1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and delves into established synthetic routes and purification protocols. Furthermore, it explores the strategic application of this compound in drug design, highlighting the synergistic benefits of the trifluoromethyl group and the cyclobutane scaffold for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. Detailed experimental protocols for quality control and typical synthetic transformations are provided to enable its practical use in a research and development setting.
Chapter 1: Introduction to Trifluoromethylated Cycloalkylamines
The convergence of fluorine chemistry and strained ring systems has yielded a powerful class of molecular building blocks for drug discovery. Among these, 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has emerged as a particularly useful scaffold. Its utility stems from the unique and often synergistic contributions of its constituent parts: the trifluoromethyl group and the cyclobutane ring.
1.1 Significance of the Trifluoromethyl Group in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate a molecule's properties.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, such as the primary amine in the title compound, influencing its binding interactions with biological targets.[2] Moreover, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to oxidative metabolism.[2] This often translates to improved metabolic stability and a longer in vivo half-life for drug candidates.[1][3] The lipophilicity of a molecule can also be fine-tuned by the addition of a -CF3 group, which can enhance membrane permeability and cellular uptake.[3][4]
1.2 Importance of the Cyclobutane Moiety in Drug Design
Cyclobutane rings are increasingly utilized as bioisosteres for larger or more flexible systems in medicinal chemistry.[5][6] Their rigid, puckered three-dimensional structure provides a defined exit vector for substituents, which can be crucial for optimizing interactions within a protein's binding pocket.[7] This conformational constraint can lead to higher binding affinity and selectivity. The cyclobutane scaffold is also valued for its ability to reduce the planarity of a molecule and improve its metabolic stability compared to more common ring systems.[6]
1.3 Overview of 1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride as a Building Block
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride combines the advantageous properties of both the -CF3 group and the cyclobutane ring. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for bioactive molecules targeting the central nervous system and metabolic diseases.[3] The rigid scaffold provided by the cyclobutane ring, coupled with the metabolic stability conferred by the trifluoromethyl group, makes it an attractive component for optimizing drug candidates.[3] It is frequently used in the preparation of enzyme inhibitors and receptor modulators where the presence of a fluorinated amine can improve both binding affinity and pharmacokinetic profiles.[3]
Chapter 2: Physicochemical Properties and Molecular Characteristics
A thorough understanding of the fundamental properties of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is essential for its effective use.
2.1 Molecular Weight and Formula
The key quantitative descriptors for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClF₃N | [3][8] |
| Molecular Weight | 175.58 g/mol | [3][9] |
| CAS Number | 1260768-75-9 | [3][8] |
| MDL Number | MFCD15526688 | [3] |
2.2 Chemical Structure
The structure consists of a cyclobutane ring with a primary amine and a trifluoromethyl group attached to the same carbon atom. The compound is supplied as a hydrochloride salt.
Structure:
F
|
F -- C -- C1(N)CCC1
|
F
·HCl
```*SMILES Code: NC1(C(F)(F)F)CCC1.[H]Cl*
[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUTCczxym5AiYigVD4-Z0xPBwPlw85ynbqCtCKnU2GI-4PSZhHmIJNrIVdpgglBVfiaqYLbvqxfeoOA86_fxuwedzj6wPza932mgGBdOVGLAGd3-DDouIYjY48J1bSRzKBB90PDsNwx18oU-9SrNnZA_LvI2GZT1WRL4mcdBE_7TkTidqOreX31BeF6SWYfQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc99xr0byIYn6XWB5kZW3kPxWgVk0eFdzRuyR_tbiw15motWPoD9xy173UZFG0er5sOW3RnVb0xrbITpNxAvP8489QryOZA_kMaYt-4mhp5AMYiXWehu7Oa-FiavDhG_-wYjuEWMLnMJiuFOHvoA%3D%3D)]
### **Chapter 3: Synthesis and Manufacturing**
While specific, detailed industrial synthesis routes are often proprietary, a common and logical laboratory-scale synthesis can be inferred from available precursors and standard organic chemistry reactions. A plausible route starts from 3-(trifluoromethyl)cyclobutan-1-one.
3.1 A Plausible Synthetic Route
A likely synthetic pathway involves the conversion of the ketone precursor to the corresponding amine, followed by salt formation.
Caption: Plausible synthetic workflow for the target compound.
3.1.1 Step-by-Step Methodology: Reductive Amination
-
Rationale: Reductive amination is a robust and widely used method for converting ketones into amines. The choice of reducing agent can be tailored based on scale and substrate tolerance.
-
Reaction Setup: To a solution of 3-(trifluoromethyl)cyclobutan-1-one [10]in a suitable solvent (e.g., methanol or dichloromethane) in a pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Reduction:
-
Option A (Catalytic Hydrogenation): Add a catalytic amount of a hydrogenation catalyst like Raney Nickel or Palladium on carbon. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS or TLC).
-
Option B (Hydride Reduction): If using a hydride reagent like sodium triacetoxyborohydride, add it portion-wise to the mixture of the ketone and ammonia source at 0 °C, then allow the reaction to warm to room temperature and stir until completion.
-
Workup:
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup, typically involving partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to ensure the amine is in its free base form.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.
3.2 Purification and Salt Formation
-
Rationale: The free base is often an oil and can be purified by distillation or chromatography. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.
-
Purification: The crude 1-(Trifluoromethyl)cyclobutan-1-amine can be purified by silica gel chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride as a white to off-white solid.
Chapter 4: Applications in Drug Discovery and Medicinal Chemistry
This building block is strategically employed to introduce the trifluoromethyl-cyclobutylamine motif into larger molecules, thereby enhancing their drug-like properties.
4.1 Case Studies: Incorporation into Bioactive Molecules
While specific drug names containing this exact fragment may not be in the public domain, its value is evident in the patent literature and catalogs of chemical suppliers who market it as a key intermediate for enzyme inhibitors and receptor modulators. [3]For example, similar functionalized cyclobutane scaffolds are central to the development of integrin antagonists for applications in oncology.
[7]
4.2 Role as a Bioisostere
The 1-(trifluoromethyl)cyclobutyl group can be considered a bioisostere for other common chemical groups, such as a tert-butyl or phenyl group, but with significantly different electronic and metabolic properties. This allows chemists to explore chemical space around a lead compound without drastically altering its size, while potentially improving its metabolic profile or target interactions.
Caption: Impact of the core motifs on drug properties.
Chapter 5: Experimental Protocols
5.1 Protocol for a Typical Amidation Reaction
This protocol describes the coupling of the title amine with a carboxylic acid to form an amide bond, a common reaction in drug synthesis.
-
Rationale: Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond under mild conditions.
Caption: Experimental workflow for a typical amidation reaction.
Step-by-Step Methodology:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Amine Addition: Add 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (1.1 eq) to the flask.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 5-10 minutes.
-
Coupling Reagent: Add the coupling reagent, for example, HATU (1.2 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. The progress should be monitored by a suitable technique like LC-MS or TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Chapter 6: Safety and Handling
6.1 Material Safety Data Sheet (MSDS) Summary
-
Hazards: This compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
* Precautions: Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
6.2 Proper Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in an inert atmosphere. [3][8]The recommended storage temperature is 2-8°C. [3][8]Some suppliers recommend cold-chain transportation.
[8]
References
-
MySkinRecipes. 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]
-
Lead Sciences. 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. ACS Publications. Available from: [Link]
-
American Chemical Society. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
-
National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Royal Society of Chemistry. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]
-
National Center for Biotechnology Information. 3-(Trifluoromethyl)cyclobutan-1-one. PubChem. Available from: [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 3. 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 9. achmem.com [achmem.com]
- 10. 3-(Trifluoromethyl)cyclobutan-1-one | C5H5F3O | CID 83681115 - PubChem [pubchem.ncbi.nlm.nih.gov]
